Ácido 5-etoxiisoftálico

Descripción general

Descripción

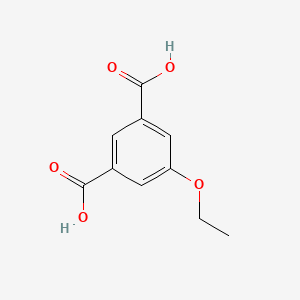

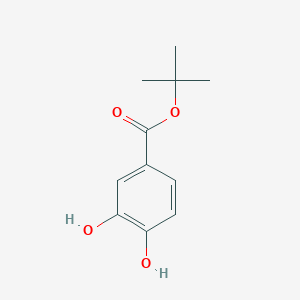

5-Ethoxyisophthalic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Ethoxyisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxyisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Marcos Metal-Orgánicos (MOFs)

El ácido 5-etoxiisoftálico se utiliza en la síntesis de Marcos Metal-Orgánicos (MOFs) . Por ejemplo, se ha sintetizado un MOF llamado { [Cd (EtOIPA) (bpp) (H 2 O)]·2H 2 O} n ( 1) bajo condiciones hidrotermales básicas utilizando ácido 5-etoxiisoftálico (EtOIPAH 2) y 1,3-bis (4-piridil)propano (bpp) como reactivos para el nitrato de cadmio . Este MOF emite fosforescencia azul a temperatura ambiente con una vida útil larga de 4.2 ms .

Materiales Fosforescentes

El MOF sintetizado utilizando ácido 5-etoxiisoftálico exhibe fosforescencia a temperatura ambiente . Esta propiedad se puede utilizar en el desarrollo de materiales fosforescentes para diversas aplicaciones, como tecnologías de visualización, bioimagen y detección .

Polímeros de Coordinación

El ácido 5-etoxiisoftálico también se utiliza en la síntesis de polímeros de coordinación . Estos polímeros tienen una amplia gama de aplicaciones que incluyen almacenamiento de gas, catálisis, magnetismo y más .

Materiales de Almacenamiento y Entrega de Gas

Los polímeros de coordinación derivados del ácido 5-etoxiisoftálico se pueden utilizar como materiales de almacenamiento y entrega de gas . Estos materiales pueden almacenar grandes volúmenes de gas sin las complicaciones de un contenedor de alta presión, lo que los hace ventajosos para aplicaciones de almacenamiento de energía .

Aplicaciones Médicas

Los polímeros de coordinación también se pueden utilizar para aplicaciones médicas . Por ejemplo, el óxido nítrico (NO), un gas medicinal, se puede almacenar y administrar utilizando estos materiales. NO juega un papel en varios procesos biológicos, incluida la cicatrización de heridas, la prevención de la trombosis y actúa como agente antibacteriano .

Catálisis

Se ha demostrado que los polímeros de coordinación basados en ácido isoftálico 5-sustituido, incluido el ácido 5-etoxiisoftálico, exhiben propiedades catalíticas . Estos materiales se pueden utilizar como catalizadores en varias reacciones químicas .

Análisis Bioquímico

Biochemical Properties

5-Ethoxyisophthalic acid plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of metal-organic frameworks (MOFs) where it coordinates with metal ions such as cadmium and zinc . These interactions are primarily through the carboxylate groups of 5-Ethoxyisophthalic acid, which bind to the metal centers, forming stable complexes.

Cellular Effects

These polymers can influence cell signaling pathways and gene expression by acting as carriers for therapeutic agents or imaging probes . The impact on cellular metabolism is also of interest, as the compound may affect the uptake and utilization of nutrients within cells.

Molecular Mechanism

At the molecular level, 5-Ethoxyisophthalic acid exerts its effects through binding interactions with metal ions and other biomolecules. The carboxylate groups of the compound are key to its binding affinity, allowing it to form stable complexes with metals such as cadmium and zinc . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, changes in gene expression may occur as a result of these interactions, influencing various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 5-Ethoxyisophthalic acid are crucial factors. The compound is relatively stable under standard conditions, but its long-term effects on cellular function are still being studied. Preliminary data suggest that it can maintain its structural integrity over extended periods, making it suitable for use in long-term experiments

Dosage Effects in Animal Models

The effects of 5-Ethoxyisophthalic acid at different dosages have been explored in animal models. Studies indicate that the compound exhibits a dose-dependent response, with higher doses potentially leading to toxic effects . Threshold effects have been observed, where low doses may have minimal impact, while higher doses can cause significant changes in cellular function and metabolism. Toxicity studies are essential to determine safe dosage ranges for potential therapeutic applications.

Metabolic Pathways

5-Ethoxyisophthalic acid is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as dioxygenases, which facilitate the breakdown of the benzene ring . These interactions can influence metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is crucial for developing applications in bioremediation and synthetic biology.

Transport and Distribution

The transport and distribution of 5-Ethoxyisophthalic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and function . The compound’s ability to form stable complexes with metal ions also affects its distribution, as these complexes can be transported to specific cellular compartments.

Subcellular Localization

5-Ethoxyisophthalic acid is localized within various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These modifications can direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum . The subcellular localization of 5-Ethoxyisophthalic acid is critical for its activity, as it determines the specific biochemical pathways it can influence.

Propiedades

IUPAC Name |

5-ethoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-15-8-4-6(9(11)12)3-7(5-8)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQONHTZYNXJZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10667264 | |

| Record name | 5-Ethoxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-61-3 | |

| Record name | 5-Ethoxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B1502666.png)